N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclohexyl group attached to the tetrazole ring and a benzenesulfonamide moiety. Tetrazole derivatives have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an organic nitrile with sodium azide in the presence of a catalyst such as zinc salts or iodine.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a cycloaddition reaction involving cyclohexyl isocyanide and an appropriate azide source.
Introduction of the Benzenesulfonamide Moiety: The final step involves the reaction of the tetrazole derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted sulfonamide derivatives with new functional groups.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their bioisosterism with carboxylic acids, making them valuable in drug design for enhancing metabolic stability and bioavailability.
Agriculture: Tetrazole compounds are used as herbicides and fungicides due to their ability to inhibit specific enzymes in plants and fungi.
Materials Science: Tetrazole derivatives are employed in the synthesis of energetic materials and propellants due to their high nitrogen content and energy release upon decomposition.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine
- **N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-[(7-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]cyclopentanamine
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to its specific combination of a cyclohexyl group, tetrazole ring, and benzenesulfonamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable in various applications .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h2,5-6,9-10,12,15H,1,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFCRRUFVGXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.